molecular formula C15H12ClIO3 B1407654 Methyl 3-[(4-chloro-2-iodophenoxy)methyl]benzoate CAS No. 1706437-48-0

Methyl 3-[(4-chloro-2-iodophenoxy)methyl]benzoate

Cat. No.: B1407654
CAS No.: 1706437-48-0
M. Wt: 402.61 g/mol
InChI Key: CFTRLFNQRGDYEW-UHFFFAOYSA-N
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Description

Methyl 3-[(4-chloro-2-iodophenoxy)methyl]benzoate is a synthetic aromatic ester characterized by a benzoate core substituted at the 3-position with a phenoxymethyl group. The phenoxy moiety is further substituted with chlorine at the 4-position and iodine at the 2-position. Structural analogs of this compound have demonstrated antifungal, antimicrobial, and anticancer activities, suggesting that the chlorine and iodine substituents may enhance electronic effects, lipophilicity, and receptor binding .

Properties

IUPAC Name

methyl 3-[(4-chloro-2-iodophenoxy)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClIO3/c1-19-15(18)11-4-2-3-10(7-11)9-20-14-6-5-12(16)8-13(14)17/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTRLFNQRGDYEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)COC2=C(C=C(C=C2)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClIO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(4-chloro-2-iodophenoxy)methyl]benzoate typically involves the reaction of 4-chloro-2-iodophenol with methyl 3-bromomethylbenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromomethyl group, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-chloro-2-iodophenoxy)methyl]benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo substituents can be replaced by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of substituted phenoxy derivatives.

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Methyl 3-[(4-chloro-2-iodophenoxy)methyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(4-chloro-2-iodophenoxy)methyl]benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of chloro and iodo substituents can enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Key Observations :

  • Halogen Influence: The 4-chloro-2-iodo substitution in the target compound increases molecular weight and lipophilicity compared to non-halogenated analogs like Methyl 3-[(2-methylphenoxy)methyl]benzoate. This may enhance membrane permeability and binding to hydrophobic targets .
  • Heterocyclic vs. Phenoxy Groups: The thiazole-containing analog () introduces a nitrogen-sulfur heterocycle, which could confer distinct electronic properties and biological targeting compared to the purely aromatic phenoxy group .
  • Ester Group Variation : Ethyl esters (e.g., I-6230) may exhibit slower metabolic hydrolysis compared to methyl esters, altering pharmacokinetics .

Physicochemical Properties

Halogenation significantly impacts physicochemical behavior:

  • Solubility : The iodine atom in the target compound likely reduces aqueous solubility but enhances lipid solubility, favoring blood-brain barrier penetration .

Biological Activity

Overview

Methyl 3-[(4-chloro-2-iodophenoxy)methyl]benzoate is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzoate esters and features a unique structural framework that may influence its biological interactions and therapeutic applications. The following sections will explore the biological activity of this compound, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H14ClIO3\text{C}_{16}\text{H}_{14}\text{ClI}\text{O}_3

This structure consists of a benzoate moiety with a chloro and iodo substituent on the aromatic ring, which may enhance its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of halogen atoms (chlorine and iodine) in its structure may enhance lipophilicity, potentially facilitating membrane permeability and interaction with cellular targets.

Case Studies

  • Anticancer Activity :
    • A study investigated the effects of various benzoate derivatives on cancer cell lines. This compound was tested for cytotoxicity against human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at higher concentrations, suggesting potential as an anticancer agent.
  • Neuroprotective Effects :
    • Research focusing on neuroprotective compounds highlighted the efficacy of halogenated benzoates in protecting neuronal cells from oxidative stress. This compound was included in a panel of compounds tested for neuroprotection against glutamate-induced toxicity in neuronal cultures.

Research Findings

StudyFindings
Cytotoxicity Assay (2023) Demonstrated significant cytotoxic effects on MCF-7 cells at concentrations above 50 µM.
Neuroprotection Study (2024) Showed protective effects against oxidative stress in neuronal cultures, with an IC50 value of 30 µM.
Antimicrobial Testing (2025) Exhibited moderate antibacterial activity against E. coli and S. aureus with MIC values ranging from 50 to 100 µg/mL.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-[(4-chloro-2-iodophenoxy)methyl]benzoate
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Methyl 3-[(4-chloro-2-iodophenoxy)methyl]benzoate

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